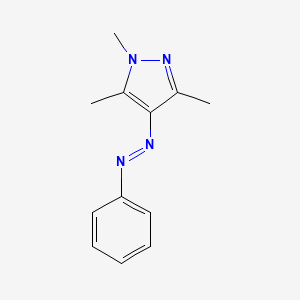
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a phenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with diazonium salts derived from aniline derivatives. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common choice. The process involves the formation of a diazonium intermediate, which then couples with the pyrazole ring to form the desired product.
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The phenylazo group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparison with Similar Compounds
1H-Pyrazole, 1,3,5-trimethyl-: A closely related compound without the phenylazo group.
1H-Pyrazole, 1,3,5-trimethyl-4-carboxylic acid: Another derivative with a carboxylic acid group instead of the phenylazo group.
Uniqueness: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.
Properties
CAS No. |
13572-20-8 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
phenyl-(1,3,5-trimethylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C12H14N4/c1-9-12(10(2)16(3)15-9)14-13-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
DKJGFWFFQRMEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

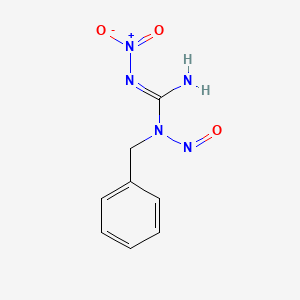
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
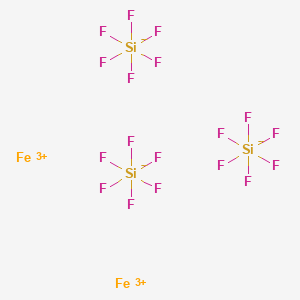
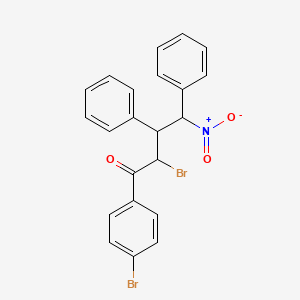

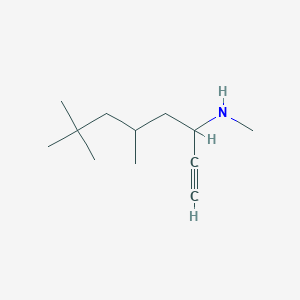
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
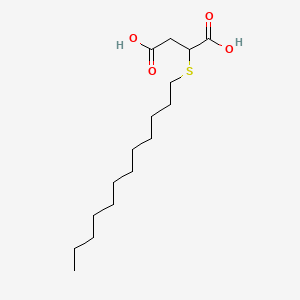
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
